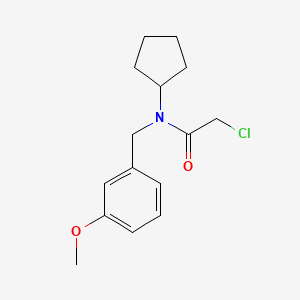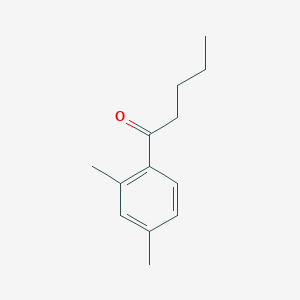
1-(2,4-Dimethylphenyl)propan-1-ol
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Crystal Structure Analysis
Research has involved analyzing crystal structures of related compounds. For example, Nycz et al. (2011) studied the crystal structures of several cathinones, including derivatives of 1-(2,4-dimethylphenyl)propan-1-ol, using X-ray diffraction and computational methods. Their findings contribute to the understanding of the molecular structure and properties of these compounds (Nycz et al., 2011).
2. Conformational Analysis
A study by Nitek et al. (2020) focused on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. Their work, which included X-ray diffraction analysis, enhances our understanding of the structural behavior of these molecules in different environments (Nitek et al., 2020).
3. Synthesis and Biological Activity
Kerr et al. (2007) synthesized and evaluated the biological activity of allosteric modulators of GABA B receptors, including 3-(2,6-bis-iso-propyl-4-hydroxyphenyl)propanols, which are structurally related to this compound. This research contributes to pharmacological knowledge, particularly in the area of neurotransmission (Kerr et al., 2007).
4. Spectroscopic Investigation
A study by Khalid et al. (2018) involved the spectroscopic investigation of Schiff base derivatives, which are related to this compound. Their research, combining experimental and computational approaches, provides insights into the electronic properties and molecular interactions of these compounds (Khalid et al., 2018).
5. Solvatochromic Behavior Study
The solvatochromic behavior of related compounds in binary solvent mixtures was studied by Giusti et al. (2009). This type of research is important for understanding the solute-solvent interactions and is relevant in fields like photochemistry and material sciences (Giusti et al., 2009).
6. Synthesis of Metal-Organic Frameworks
Research by Shi et al. (2015) involved the synthesis of lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate-based ligands. Such studies are significant in the field of materials science, especially for the development of novel luminescent materials (Shi et al., 2015).
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOCEDBJWGLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-6-fluorophenyl)methyl-cyclopropylazaniumyl]acetate](/img/structure/B7846172.png)
![1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B7846186.png)




![7-Ethoxyspiro[chromene-2,3'-pyrrolidine]](/img/structure/B7846223.png)






